Cas no 856898-04-9 ([1,1'-Biphenyl]-4-amine, 4'-methyl-2-(trifluoromethyl)-)
856898-04-9 structure
Product Name:[1,1'-Biphenyl]-4-amine, 4'-methyl-2-(trifluoromethyl)-
CAS No:856898-04-9
MF:C14H12F3N
MW:251.246994018555
CID:4243345
PubChem ID:69134105
Update Time:2025-04-24
[1,1'-Biphenyl]-4-amine, 4'-methyl-2-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-amine, 4'-methyl-2-(trifluoromethyl)-
- 4a(2)-Methyl-2-(trifluoromethyl)[1,1a(2)-biphenyl]-4-amine
- 856898-04-9
- 4'-methyl-2-(trifluoromethyl)-4-biphenylamine
- SCHEMBL4662555
- DTXSID101219920
-
- Inchi: 1S/C14H12F3N/c1-9-2-4-10(5-3-9)12-7-6-11(18)8-13(12)14(15,16)17/h2-8H,18H2,1H3
- InChI Key: XSRLXBJXZRLOJN-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(C)C=C2)=CC=C(N)C=C1C(F)(F)F
Computed Properties
- Exact Mass: 251.09218387Da
- Monoisotopic Mass: 251.09218387Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 26Ų
[1,1'-Biphenyl]-4-amine, 4'-methyl-2-(trifluoromethyl)- Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
856898-04-9 ([1,1'-Biphenyl]-4-amine, 4'-methyl-2-(trifluoromethyl)-) Related Products
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